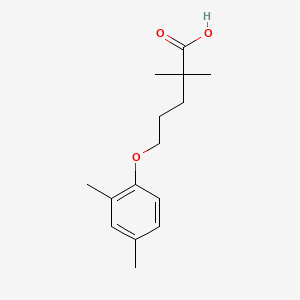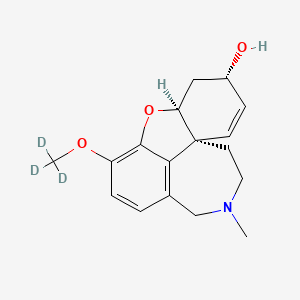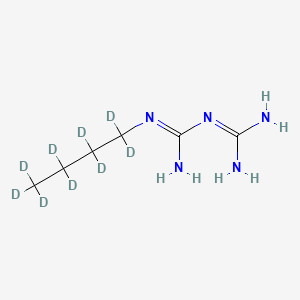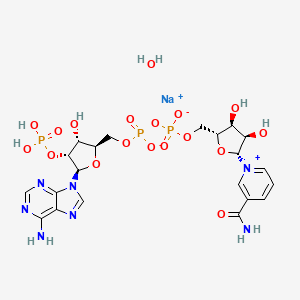
beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate (NADP+) and its reduced form (NADPH) comprise a coenzyme redox pair involved in a wide range of enzyme-catalyzed oxidation-reduction reactions . It is used in a variety of antioxidation mechanisms where it protects against reactive oxidation species accumulation .
Molecular Structure Analysis
The molecular structure of beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate can be found in various chemical databases . The empirical formula is C21H27N7NaO17P3 · xH2O .Chemical Reactions Analysis
The NADP+/NADPH redox pair is used in a variety of antioxidation mechanisms where it protects against reactive oxidation species accumulation . NADPH is generated in vivo by the pentose phosphate pathway .Physical And Chemical Properties Analysis
Beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate is a powder that is soluble in water (50 mg/mL, clear, colorless to faintly yellow) . The molecular weight is 765.39 (anhydrous basis) .Aplicaciones Científicas De Investigación
NADP+ (Sodium Salt Hydrate) Scientific Research Applications
NADP+ (sodium salt hydrate), also known as β-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate, is a vital coenzyme in various biochemical reactions. Below are six unique applications in scientific research:
Antioxidation Mechanisms: NADP+ plays a crucial role in antioxidation mechanisms by forming a redox pair with NADPH. This pair protects cells against the accumulation of reactive oxygen species (ROS), which can cause cellular damage .
Lipid and Cholesterol Biosynthesis: The NADP+/NADPH redox pair is essential in anabolic reactions involved in lipid and cholesterol biosynthesis, as well as fatty acyl chain elongation .
Pentose Phosphate Pathway: NADP+ is involved in the pentose phosphate pathway (PPP), which generates NADPH in vivo. This pathway is critical for producing ribose 5-phosphate, a precursor for nucleotide synthesis .
Calvin Cycle: In photosynthetic organisms, NADP+ is reduced to NADPH during the Calvin cycle, which is used to assimilate carbon dioxide into organic compounds .
Enzyme-Catalyzed Reactions: NADP+ and its reduced form, NADPH, are involved in a wide range of enzyme-catalyzed oxidation-reduction reactions, serving as a coenzyme redox pair .
Monitoring Metabolic Flux: Researchers use NADP+ to monitor the metabolic flux of NADPH/NADP+ dynamics in various cell types, such as pancreatic β cells in live zebrafish embryos, to understand cellular metabolism better .
Mecanismo De Acción
Target of Action
NADP+ (sodium salt hydrate), also known as B-NICOTINAMIDE ADENINE DINUCLEOTIDE PHOSPHATE SODIU or beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate, primarily targets enzymes that catalyze substrate reduction . These enzymes play a crucial role in various biological processes such as energy metabolism, mitochondrial functions, calcium homeostasis, antioxidation/generation of oxidative stress, gene expression, immunological functions, aging, and cell death .
Mode of Action
NADP+ serves as a cofactor in these enzymatic reactions. It facilitates electron transfer in anabolic reactions such as lipid and cholesterol biosynthesis and fatty acyl chain elongation . The compound interacts with its targets by being alternately oxidized (NADP+) and reduced (NADPH), thereby facilitating the transfer of electrons .
Biochemical Pathways
The major biochemical pathway involving NADP+ is the pentose phosphate pathway. This pathway is responsible for the production of NADPH, which is the reduced form of NADP+ . NADPH plays a key role in various anabolic reactions, including lipid and nucleic acid syntheses . It also serves as a reducing agent in these reactions, providing the necessary hydrogen .
Pharmacokinetics
It is known that nadp+ is biosynthesized from nad+ by nad+ kinase, with atp as the phosphoryl donor . Some forms of the NAD+ kinase, notably the one in mitochondria, can also accept NADH to turn it directly into NADPH .
Result of Action
The action of NADP+ results in diverse cellular effects. As a crucial redox cofactor, NADP+ facilitates electron transfer and energy production, thereby playing a pivotal role in cellular metabolism . Its involvement in enzymatic reactions, particularly redox processes, underscores its significance in biochemical pathways .
Action Environment
The action of NADP+ can be influenced by various environmental factors. For instance, the stability of glucose-6-phosphate dehydrogenase, an enzyme involved in the pentose phosphate pathway, can be increased by the addition of NADP+ .
Safety and Hazards
Propiedades
IUPAC Name |
sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N7O17P3.Na.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;1H2/q;+1;/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQLUFJYVTUUFN-WUEGHLCSSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7NaO18P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
698999-85-8 |
Source


|
| Record name | TRIPHOSPHOPYRIDINE NUCLEOTIDE, SODIUM SALT HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

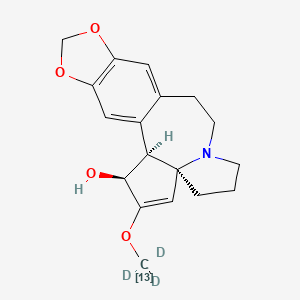
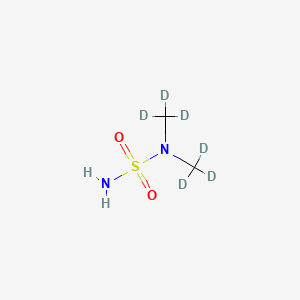
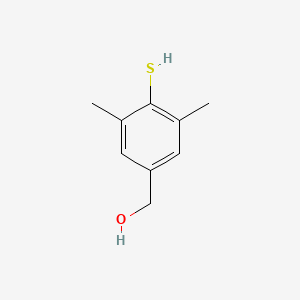
![2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid](/img/structure/B563675.png)
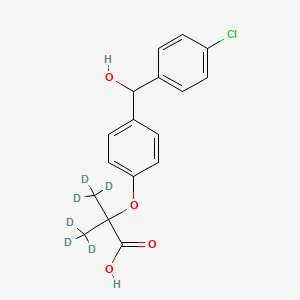
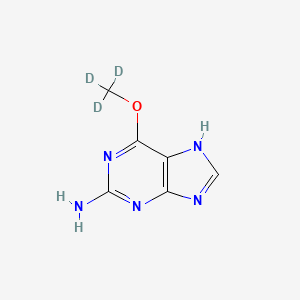
![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)
